Welcome to the BenchChem Online Store!
molecular formula C14H18F3N3O2 B2540661 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide CAS No. 1001346-04-8

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide

Cat. No. B2540661
M. Wt: 317.312
InChI Key: VNOHEWUYHBJEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08614220B2

Procedure details

To a suspension of 4-amino-3-(trifluoromethoxy)benzoic acid (900 mg, 4 mmol) in dichloromethane (60 ml) TBTU (1.9 g, 6 mmol) and DIPEA (1.04 ml, 6 mmol) were added. The mixture was stirred at room temperature for 30 minutes. Then 1-methylpiperidin-4-amine (513 mg, 4.5 mmol) was added and the reaction was stirred for an additional 3 h. The solution was washed with water and the organic phase was dried over anhydrous Na2SO4. The crude was purified by flash chromatography (DCM/MeOH/NH3aq, 9:1:0.5), to give the title compound (900 mg, 71%), as an orange solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].ClCCl.CCN(C(C)C)C(C)C.[CH3:28][N:29]1[CH2:34][CH2:33][CH:32]([NH2:35])[CH2:31][CH2:30]1>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:35][CH:32]2[CH2:33][CH2:34][N:29]([CH3:28])[CH2:30][CH2:31]2)=[O:8])=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
Name
Quantity
60 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.04 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
513 mg
Type
reactant
Smiles
CN1CCC(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 3 h
Duration
3 h
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (DCM/MeOH/NH3aq, 9:1:0.5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC2CCN(CC2)C)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.